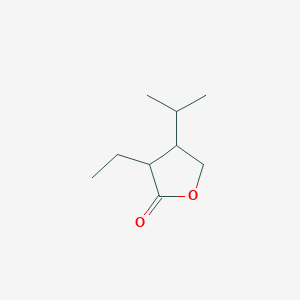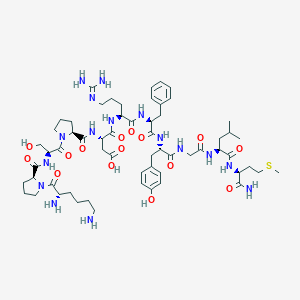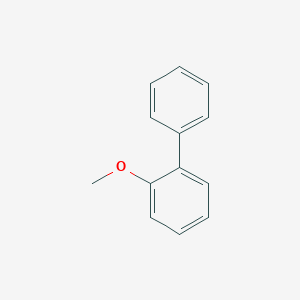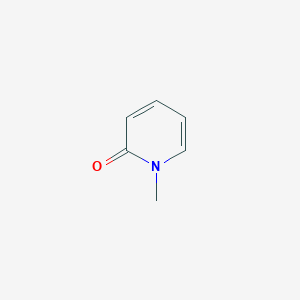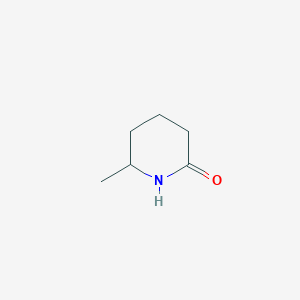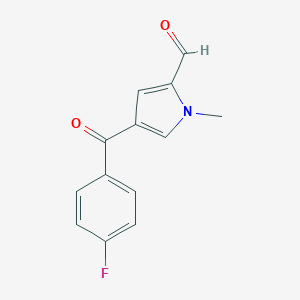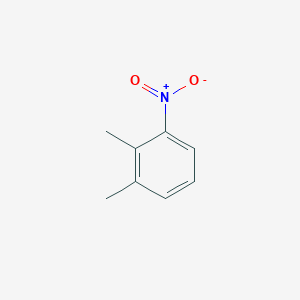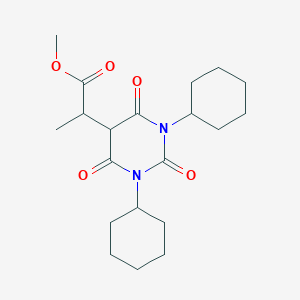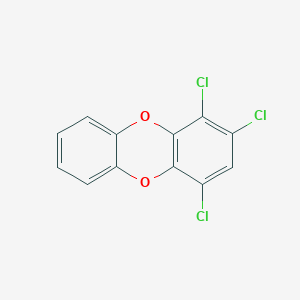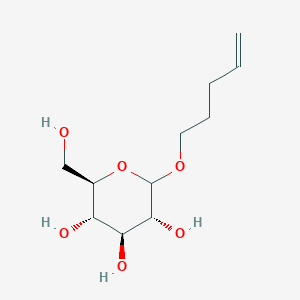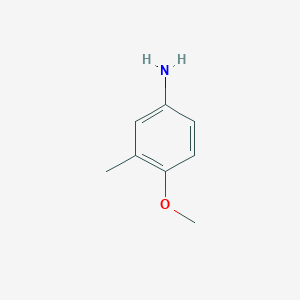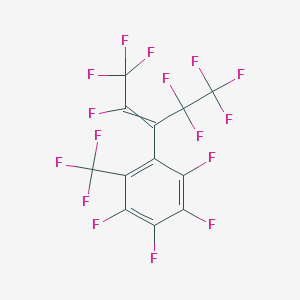
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one, also known as DMBA, is a polycyclic aromatic hydrocarbon that has been extensively studied in scientific research. DMBA is commonly used as a carcinogen in laboratory experiments to induce tumors in animals, particularly in mammary glands. The compound has also been shown to have potential as an anti-cancer agent in certain contexts.
Mechanism Of Action
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one is metabolized by cytochrome P450 enzymes in the liver, generating reactive intermediates that can bind to DNA and cause mutations. The compound has been shown to induce DNA damage and activate oncogenes, leading to the development of tumors. 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has also been shown to induce oxidative stress and inflammation, which can contribute to cancer development.
Biochemical And Physiological Effects
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has also been shown to inhibit cell proliferation and angiogenesis, which can help prevent the growth and spread of tumors. In addition, 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has been shown to induce DNA damage and activate DNA repair mechanisms, which can help prevent cancer development.
Advantages And Limitations For Lab Experiments
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has a high potency for inducing tumors. In addition, 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has been extensively studied, and there is a large body of literature on its effects on cancer development. However, there are also several limitations to using 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one in laboratory experiments. The compound can be toxic to animals, and its effects can vary depending on the species, strain, and dose used. In addition, 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one-induced tumors may not accurately reflect the development and progression of human cancers.
Future Directions
There are several future directions for research on 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one. One area of research is to investigate the mechanisms by which 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one induces DNA damage and activates oncogenes, which could lead to the development of new cancer therapies. Another area of research is to study the effects of 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one on other organs, such as the lung and liver, and to investigate the potential for 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one to induce cancer in humans. Finally, there is a need for more research on the limitations and potential alternatives to using 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one in laboratory experiments.
Synthesis Methods
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one can be synthesized through several methods, including the oxidation of 3-methylcholanthrene or the reduction of 9,10-epoxy-9,10-dihydro-3-methylcholanthrene. The most commonly used method involves the oxidation of 3-methylcholanthrene with potassium permanganate in acetic acid.
Scientific Research Applications
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one is extensively used in scientific research as a carcinogen to induce tumors in animals for the study of cancer development and progression. The compound has been shown to induce mammary gland tumors in rats, mice, and other animals, making it a valuable tool for studying breast cancer. In addition, 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has also been used to study the effects of carcinogens on other organs, such as the lung and liver.
properties
CAS RN |
127861-40-9 |
|---|---|
Product Name |
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one |
Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
9,10-dihydroxy-3-methyl-9,10-dihydro-1H-benzo[j]aceanthrylen-2-one |
InChI |
InChI=1S/C21H16O3/c1-10-2-3-11-8-15-12-6-7-17(22)21(24)14(12)5-4-13(15)16-9-18(23)19(10)20(11)16/h2-8,17,21-22,24H,9H2,1H3 |
InChI Key |
UALOIRUKSTWXFU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)CC3=C2C(=CC4=C3C=CC5=C4C=CC(C5O)O)C=C1 |
Canonical SMILES |
CC1=C2C(=O)CC3=C2C(=CC4=C3C=CC5=C4C=CC(C5O)O)C=C1 |
synonyms |
9,10-dihydroxy-3MC-2-one 9,10-dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one 9,10-dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one, (9S-trans) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



